molecular formula C9H8BrClO2 B1422099 Ethyl 2-bromo-4-chlorobenzoate CAS No. 690260-90-3

Ethyl 2-bromo-4-chlorobenzoate

Cat. No.: B1422099
CAS No.: 690260-90-3
M. Wt: 263.51 g/mol
InChI Key: BUKXFSIXDJSOCF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-chlorobenzoate (C₉H₈BrClO₂) is a halogenated aromatic ester characterized by a bromine atom at the ortho (2nd) position and a chlorine atom at the para (4th) position on the benzene ring, with an ethyl ester group at the carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Esterification of 2-bromo-4-chlorobenzoic Acid

The most common and direct method to prepare Ethyl 2-bromo-4-chlorobenzoate is esterification of 2-bromo-4-chlorobenzoic acid with ethanol using sulfuric acid as a catalyst. The reaction proceeds under reflux, typically overnight, to ensure complete conversion.

Parameter Details
Starting Material 2-bromo-4-chlorobenzoic acid
Alcohol Ethanol
Catalyst Concentrated sulfuric acid
Temperature Reflux (approx. 78 °C)
Reaction Time Overnight (12-16 hours)
Work-up Removal of volatiles under reduced pressure, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate
Yield Up to 95%
Product Physical State Brown oil

This method is efficient and yields high purity product, confirmed by mass spectrometry (MS m/z = 263.0/265.0 [M+H]+).

Preparation of 2-bromo-4-chlorobenzoic Acid Intermediate

The acid precursor 2-bromo-4-chlorobenzoic acid can be prepared via bromination of 2-chlorobenzonitrile followed by hydrolysis. The process involves:

  • Bromination of 2-chlorobenzonitrile using a brominating agent at low temperature (0 ± 5 °C), typically in a solvent system.
  • Hydrolysis of the resulting 5-bromo-2-chlorobenzonitrile with alkali at elevated temperature (~90 °C) to form the corresponding benzoate salt.
  • Acidification with protonic acid in aqueous medium to yield 5-bromo-2-chlorobenzoic acid.

This method offers advantages such as high yield, purity (>96% HPLC), low cost, and safety, making it suitable for industrial scale-up.

Alternative Synthetic Routes Involving Benzoyl Chloride Intermediate

Another route involves converting 2-bromo-4-chlorobenzoic acid to 2-bromo-4-chlorobenzoyl chloride using thionyl chloride, followed by reaction with ethanol to form the ester. This two-step process can be summarized as:

Step Reagents & Conditions Outcome
Acid to Acid Chloride Thionyl chloride, reflux, 3 hours 2-bromo-4-chlorobenzoyl chloride
Acid Chloride to Ester Addition of ethanol, stirring at room temp This compound

This method allows isolation of the acid chloride intermediate, which can be used in further synthetic transformations.

Industrial Production Considerations

Industrial synthesis prioritizes continuous flow esterification to optimize yield and process control. Automated reactors maintain precise temperature, pressure, and reactant feed rates, minimizing side reactions and waste. The esterification of 2-bromo-4-chlorobenzoic acid with ethanol under sulfuric acid catalysis remains the preferred industrial method due to its simplicity and scalability.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Advantages Disadvantages
Direct Esterification 2-bromo-4-chlorobenzoic acid Ethanol, H2SO4, reflux, overnight 95 Simple, high yield, scalable Requires pure acid precursor
Bromination + Hydrolysis + Esterification 2-chlorobenzonitrile Brominating agent, alkali hydrolysis, acidification, then esterification High High purity, cost-effective Multi-step, longer process
Acid Chloride Intermediate Route 2-bromo-4-chlorobenzoic acid Thionyl chloride reflux, then ethanol addition Moderate Allows intermediate isolation Additional step, handling acid chloride

Research Findings and Notes

  • The bromination of 2-chlorobenzonitrile is carefully controlled by temperature and monitored by HPLC to ensure complete conversion and high purity of the bromo derivative.
  • Esterification under acidic reflux is a classical Fischer esterification, providing excellent yields when reaction parameters are optimized.
  • The acid chloride intermediate method offers flexibility for further functionalization but requires careful handling of corrosive reagents.
  • Industrial methods increasingly adopt continuous flow technology for better reaction control and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 2-bromo-4-chlorobenzyl alcohol.

    Oxidation: Formation of 2-bromo-4-chlorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biochemical effects. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 2-bromo-4-chlorobenzoate with key analogs based on molecular weight, substituent positions, and critical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions LogP<sup>a</sup> Boiling Point (°C)
This compound Not explicitly listed C₉H₈BrClO₂ ~263.52<sup>b</sup> 2-Br, 4-Cl ~3.5<sup>c</sup> N/A
Mthis compound 57381-62-1 C₈H₆BrClO₂ 249.49 2-Br, 4-Cl 3.06 N/A
Ethyl 2-bromo-3-chlorobenzoate 27007-53-0 C₉H₈BrClO₂ ~263.52<sup>b</sup> 2-Br, 3-Cl ~3.4<sup>c</sup> N/A
tert-Butyl 2-bromo-4-chlorobenzoate 1873791-28-6 C₁₁H₁₂BrClO₂ 291.57 2-Br, 4-Cl ~4.0<sup>c</sup> N/A
Ethyl 4-bromo-2-chlorobenzoate 76008-74-7 C₉H₈BrClO₂ ~263.52<sup>b</sup> 4-Br, 2-Cl ~3.3<sup>c</sup> N/A

Notes:

  • <sup>a</sup>LogP values estimated based on alkyl chain length and halogen positions .
  • <sup>b</sup>Calculated using atomic masses (Br: 79.9, Cl: 35.45, C: 12.01, H: 1.008, O: 16.00).
  • <sup>c</sup>LogP trends: Longer alkyl chains (e.g., tert-butyl vs. ethyl) increase lipophilicity, while halogen positioning (ortho vs. para) marginally affects polarity .

Biological Activity

Ethyl 2-bromo-4-chlorobenzoate is an organic compound characterized by its unique halogenated benzoate structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrClO2, featuring a benzene ring substituted with bromine and chlorine atoms along with an ethyl ester group. The presence of these functional groups significantly influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination : Introduction of bromine into the benzene ring.
  • Chlorination : Addition of chlorine to the ring.
  • Esterification : Reaction of the resulting acid with ethanol to form the ethyl ester.

These processes can be catalyzed by various reagents, such as iron(III) bromide for bromination and sulfuric acid for esterification.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents provide opportunities for hydrogen bonding , halogen bonding , and hydrophobic interactions , which can modulate biological pathways.

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

  • Antimicrobial Activity : Studies have shown that halogenated benzoates can exhibit significant antimicrobial effects against both gram-positive and gram-negative bacteria. For instance, compounds similar to this compound have demonstrated inhibitory effects on bacterial growth, making them potential candidates for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy. This is likely due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces cytotoxicity in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Notable Research

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro assays revealed that this compound could induce apoptosis in human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Interaction : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its biological effects.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-bromo-4-chlorobenzoate to improve yield and purity?

Answer:
Optimization involves systematic adjustments to reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the bromo/chloro sites .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR (in CDCl3_3) to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
    • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and 500–600 cm1^{-1} (C-Br/C-Cl stretches) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELXL) resolves molecular geometry. Use high-resolution data (≤0.8 Å) to refine atomic displacement parameters and detect disorder .

Q. How should researchers address discrepancies in spectroscopic data when analyzing reaction intermediates?

Answer:

  • Cross-validation : Compare NMR/IR data with literature (e.g., NIST Chemistry WebBook) .
  • Impurity analysis : Use GC-MS or HPLC to identify byproducts from incomplete esterification or halogen exchange .
  • Crystallographic verification : Resolve ambiguities in substituent positions via X-ray structure determination .

Q. What safety precautions are essential when handling this compound?

Answer:

  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
  • Waste disposal : Segregate halogenated waste and coordinate with certified disposal services .

Q. How can researchers design experiments to study the reactivity of bromo and chloro substituents?

Answer:

  • Nucleophilic substitution : React with NaI (Finkelstein conditions) to compare Br vs. Cl leaving-group efficiency .
  • Kinetic studies : Monitor reaction rates (via 19^{19}F NMR or UV-Vis) under varying temperatures and solvents .
  • Competitive experiments : Introduce competing nucleophiles (e.g., OH^-, NH3_3) to assess regioselectivity .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

Answer:

  • Disorder : Halogen atoms may exhibit positional disorder; use PART and SUMP instructions in SHELXL to model split sites .
  • Twinning : Apply TWIN/BASF commands for data with pseudo-merohedral twinning .
  • Validation : Cross-check Rint_{\text{int}} and Flack parameter (x) to avoid overinterpretation of chirality .

Q. How can enantiomeric purity of derivatives synthesized from this compound be determined?

Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases .
  • X-ray crystallography : Apply Flack’s x parameter (superior to η for centrosymmetric near-structures) to confirm absolute configuration .

Q. What strategies resolve conflicting data in mechanistic studies of this compound’s reactions?

Answer:

  • Computational validation : Perform DFT calculations (e.g., Gaussian) to model transition states and compare with experimental kinetics .
  • Isotopic labeling : Use 18^{18}O-labeled esters to track hydrolysis pathways via mass spectrometry .
  • Controlled replicates : Repeat experiments under inert atmospheres to rule out oxidative side reactions .

Properties

IUPAC Name

ethyl 2-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXFSIXDJSOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681765
Record name Ethyl 2-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690260-90-3
Record name Ethyl 2-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-chlorobenzoic acid (235 mg, 1 mmol) and thionyl chloride (238 mg, 146 ul, 2 mmol) in toluene (5 ml) was heated at 90° C. for 1 hour. The reaction mixture was cooled and the solvent evaporated. The residue was dissolved in THF (1 ml) and treated with ethanol (1 ml). The solution was evaporated to dryness leaving the title compound as a yellow oil 263 mg 100%
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
146 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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